molecular formula C25H24BrNO4S2 B11666876 (5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666876
M. Wt: 546.5 g/mol
InChI Key: LNHUYVKJJDJHCI-JWGURIENSA-N
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Description

The compound “(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by its complex structure, which includes a thiazolidinone core, bromine, methoxy, and phenoxy groups, as well as prop-2-en-1-yl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolidinone core: This can be achieved by the reaction of a suitable aldehyde with a thioamide in the presence of a base.

    Introduction of the bromine and methoxy groups: Bromination and methoxylation reactions can be performed using bromine and methanol, respectively.

    Attachment of the phenoxy and ethoxy groups: This can be done through etherification reactions using appropriate phenol and ethylene glycol derivatives.

    Addition of prop-2-en-1-yl groups: This step may involve allylation reactions using allyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Lithium aluminum hydride, ethanol

    Substitution: Sodium hydroxide, dimethyl sulfoxide

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of de-brominated products

    Substitution: Formation of substituted thiazolidinone derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new pharmaceuticals and as a tool for studying biological pathways.

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated for the treatment of diseases such as cancer, infections, and inflammatory disorders. Its unique structure may allow for the development of targeted therapies with improved efficacy and reduced side effects.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of “(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-bromo-4-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-methoxy-3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The compound “(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one” is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24BrNO4S2

Molecular Weight

546.5 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24BrNO4S2/c1-4-8-18-9-6-7-10-20(18)30-12-13-31-23-19(26)14-17(15-21(23)29-3)16-22-24(28)27(11-5-2)25(32)33-22/h4-7,9-10,14-16H,1-2,8,11-13H2,3H3/b22-16-

InChI Key

LNHUYVKJJDJHCI-JWGURIENSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C)Br)OCCOC3=CC=CC=C3CC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)Br)OCCOC3=CC=CC=C3CC=C

Origin of Product

United States

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